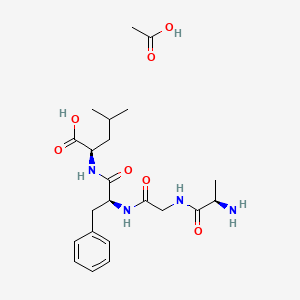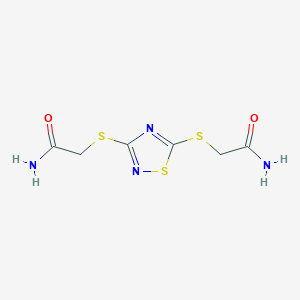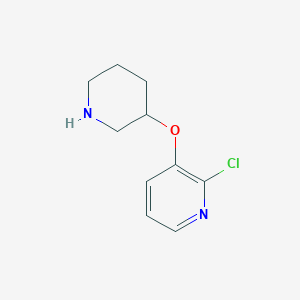![molecular formula C21H22N4O3S B12050251 8-[(3-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 476480-46-3](/img/structure/B12050251.png)
8-[(3-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(3-ヒドロキシプロピル)スルファニル]-1,3-ジメチル-7-(ナフタレン-1-イルメチル)-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、プリン誘導体のクラスに属する複雑な有機化合物です。この化合物は、ナフタレン-1-イルメチル基、ヒドロキシプロピルスルファニル基、およびプリンコアを含む独特の構造によって特徴付けられます。
準備方法
8-[(3-ヒドロキシプロピル)スルファニル]-1,3-ジメチル-7-(ナフタレン-1-イルメチル)-3,7-ジヒドロ-1H-プリン-2,6-ジオンの合成には、いくつかのステップが伴います。一般的な合成経路には、以下のステップが含まれます。
出発物質: 合成は、1,3-ジメチルキサンチンやナフタレン-1-イルメチルブロミドなどの市販の出発物質から始まります。
中間体の形成: 最初のステップは、炭酸カリウムなどの塩基の存在下で、1,3-ジメチルキサンチンをナフタレン-1-イルメチルブロミドでアルキル化して、中間体を形成することです。
ヒドロキシプロピルスルファニル基の導入: 次に、中間体を3-クロロプロパノールと硫化ナトリウムと反応させて、ヒドロキシプロピルスルファニル基を導入します。
精製: 最終生成物は、再結晶やカラムクロマトグラフィーなどの技術を使用して、高純度の目的化合物を得るために精製されます。
工業生産方法には、反応条件、例えば温度、圧力、および溶媒の選択を最適化して、収率を最大化し、生産コストを最小限に抑えることが含まれる場合があります。
化学反応の分析
8-[(3-ヒドロキシプロピル)スルファニル]-1,3-ジメチル-7-(ナフタレン-1-イルメチル)-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、以下のものを含む様々な化学反応を起こします。
酸化: ヒドロキシプロピルスルファニル基は、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用して、スルホキシドまたはスルホンを形成するように酸化できます。
還元: この化合物は、特にナフタレン-1-イルメチル基において、水素化リチウムアルミニウムなどの還元剤を使用して還元反応を起こすことができます。
置換: この化合物は、求核置換反応に参加することができます。この反応では、ヒドロキシ基は、ハロゲン化物やアミンなどの他の求核剤によって置換することができます。
加水分解: この化合物は、酸性または塩基性条件下で加水分解して、様々な分解生成物を生成することができます。
これらの反応で使用される一般的な試薬と条件には、有機溶媒(例:ジクロロメタン、エタノール)、触媒(例:炭素担持パラジウム)、および特定の温度とpH条件が含まれます。
科学研究への応用
8-[(3-ヒドロキシプロピル)スルファニル]-1,3-ジメチル-7-(ナフタレン-1-イルメチル)-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、幅広い科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成における構成要素として、また、様々な有機反応における試薬として使用されています。
生物学: 抗菌性、抗ウイルス性、抗がん性など、その潜在的な生物活性について研究されています。
医学: この化合物は、特に特定の生物学的経路を標的とする新薬の開発における、潜在的な治療用途について調査されています。
産業: この化合物は、独特の特性を持つ特殊化学薬品や材料の開発に使用されています。
科学的研究の応用
8-[(3-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
8-[(3-ヒドロキシプロピル)スルファニル]-1,3-ジメチル-7-(ナフタレン-1-イルメチル)-3,7-ジヒドロ-1H-プリン-2,6-ジオンの作用機序は、特定の分子標的や経路との相互作用に関係しています。この化合物は、以下によって作用する可能性があります。
酵素への結合: この化合物は、様々な生化学経路に関与する酵素を阻害または活性化することができます。
受容体との相互作用: この化合物は、細胞表面の特定の受容体に結合して、細胞シグナル伝達経路を調節する可能性があります。
遺伝子発現の変更: この化合物は、特定の遺伝子の発現に影響を与え、細胞機能の変化につながる可能性があります。
類似の化合物との比較
8-[(3-ヒドロキシプロピル)スルファニル]-1,3-ジメチル-7-(ナフタレン-1-イルメチル)-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、以下のものなどの他の類似の化合物と比較することができます。
8-[(2-ヒドロキシプロピル)スルファニル]-1,3-ジメチル-7-(4-メチルベンジル)-3,7-ジヒドロ-1H-プリン-2,6-ジオン: この化合物は、プリンコアに異なる置換基を持つ類似の構造を持っています。
8-[(2-ヒドロキシプロピル)スルファニル]-1,3-ジメチル-7-(3-フェニルプロピル)-3,7-ジヒドロ-1H-プリン-2,6-ジオン: この化合物は、ナフタレン-1-イルメチル基の代わりにフェニルプロピル基を持つ、同様のコア構造を共有しています。
8-[(3-ヒドロキシプロピル)スルファニル]-1,3-ジメチル-7-(ナフタレン-1-イルメチル)-3,7-ジヒドロ-1H-プリン-2,6-ジオンの独自性は、特定の置換基にあり、これにより、明確な化学的および生物学的特性が与えられます。
類似化合物との比較
8-[(3-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:
8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione: This compound has a similar structure but with a different substituent on the purine core.
8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione: This compound also shares a similar core structure but with a phenylpropyl group instead of a naphthalen-1-ylmethyl group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
特性
CAS番号 |
476480-46-3 |
|---|---|
分子式 |
C21H22N4O3S |
分子量 |
410.5 g/mol |
IUPAC名 |
8-(3-hydroxypropylsulfanyl)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C21H22N4O3S/c1-23-18-17(19(27)24(2)21(23)28)25(20(22-18)29-12-6-11-26)13-15-9-5-8-14-7-3-4-10-16(14)15/h3-5,7-10,26H,6,11-13H2,1-2H3 |
InChIキー |
SKYGYWBUVQOMMS-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCCO)CC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050173.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12050188.png)

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12050197.png)
![Des-Arg10-Hoe 140 (D-Arg-[Hyp3, Thi5, D-Tic7, Oic8]-des-Arg9-Bradykinin)](/img/structure/B12050198.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B12050203.png)

![(5E)-2-(4-butoxyphenyl)-5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12050217.png)

![1-[4-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride](/img/structure/B12050229.png)

![3-(4-methoxyphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12050236.png)

